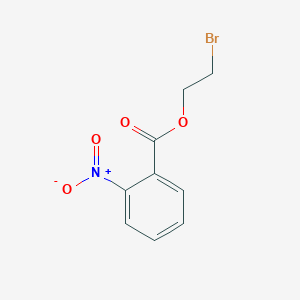![molecular formula C22H22O9 B14614907 Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate CAS No. 57649-26-0](/img/structure/B14614907.png)
Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate is a complex organic compound characterized by its unique bicyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes reduction, bromination, cyclization, dehydrobromination, and epoxidation . Strong Lewis acids such as antimony pentafluoride and antimony pentachloride are used as initiators in the ring-opening polymerization .
Industrial Production Methods
the use of controlled ring-opening polymerization techniques and strong Lewis acids suggests that industrial-scale production would require precise control over reaction conditions and the use of specialized equipment .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the benzyloxy and phenylmethoxycarbonyloxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong Lewis acids (e.g., antimony pentafluoride), thionyl chloride, and pyridine . Reaction conditions often involve low temperatures and specific solvents such as dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening polymerization can yield polyacetals with varying molecular weights and structural configurations .
Wissenschaftliche Forschungsanwendungen
Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate has several scientific research applications:
Wirkmechanismus
The mechanism of action for benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate involves its ability to undergo ring-opening polymerization. This process is initiated by strong Lewis acids, leading to the formation of polyacetals with specific structural configurations . The molecular targets and pathways involved in this process are primarily related to the reactivity of the bicyclic acetal structure and the functional groups present .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(a)-Benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane: Similar in structure but with a cyano group instead of the phenylmethoxycarbonyloxy group.
3(e)-Benzyloxy-4(a)-methoxy-6,8-dioxabicyclo[3.2.1]octane: Differing in the position and type of substituents.
Uniqueness
Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate is unique due to its specific combination of functional groups and its potential for creating structurally well-defined polymers with physiological activities .
Eigenschaften
CAS-Nummer |
57649-26-0 |
|---|---|
Molekularformel |
C22H22O9 |
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate |
InChI |
InChI=1S/C22H22O9/c23-17-18(30-21(24)27-11-14-7-3-1-4-8-14)16-13-26-20(29-16)19(17)31-22(25)28-12-15-9-5-2-6-10-15/h1-10,16-20,23H,11-13H2 |
InChI-Schlüssel |
ITMZNFHKZRDUHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(C(C(O1)O2)OC(=O)OCC3=CC=CC=C3)O)OC(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


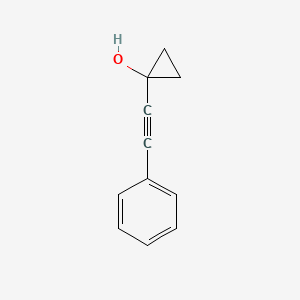
![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
![2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14614841.png)
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde](/img/structure/B14614844.png)
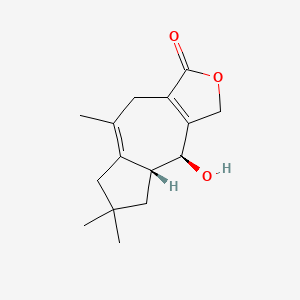
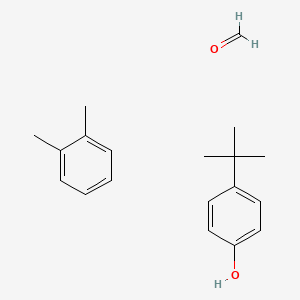
![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)
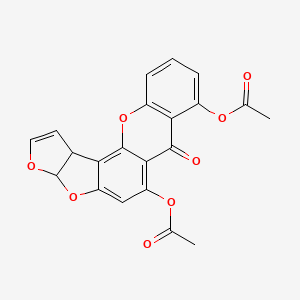
![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
